1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone
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Overview
Description
1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is a chemical compound belonging to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
The synthesis of 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve more scalable processes, including continuous flow synthesis, which allows for the efficient and consistent production of the compound on a larger scale .
Chemical Reactions Analysis
1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole-1-methanol: Known for its use as a corrosion inhibitor and in organic synthesis.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Studied for its potential in drug discovery, particularly for neurodegenerative diseases.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(3-methylbenzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-3-4-8-9(5-7)12(2)11-10-8/h3-5H,1-2H3 |
InChI Key |
IGUKRNPVLHTGEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=NN2C |
Origin of Product |
United States |
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